2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one
Description
The compound 2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolinone core fused with an oxazole moiety. Key structural attributes include:
- A quinazolin-4(3H)-one scaffold, known for its role in kinase inhibition and therapeutic applications.
- A 5-methyloxazole ring substituted at the 2-position with a 4-isopropoxyphenyl group.
- A methylthio (-SCH$_2$-) linker bridging the oxazole and quinazolinone systems.
- An isopropyl group at the 3-position of the quinazolinone, which may influence steric and pharmacokinetic properties.
Properties
IUPAC Name |
2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-15(2)28-24(29)20-8-6-7-9-21(20)27-25(28)32-14-22-17(5)31-23(26-22)18-10-12-19(13-11-18)30-16(3)4/h6-13,15-16H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSMPYCKWXGEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one is a complex organic molecule belonging to the class of quinazolinone derivatives. Quinazolinones are noted for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and potential applications based on existing research findings.
Chemical Structure and Properties
This compound features a quinazolinone core with various functional groups that may enhance its pharmacological potential. The molecular formula is with a molecular weight of 527.6 g/mol. The structure includes:
- Quinazolinone core : Known for its bioactivity.
- Methylthio linkage : Potentially enhances stability and activity.
- Dual aryl substitutions : May influence selectivity towards biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, starting from 4-isopropoxyphenol and reacting it with an appropriate quinazolinone precursor under acidic conditions. The general synthetic route can be outlined as follows:
- Formation of the quinazolinone nucleus : Reacting 4-isopropoxyphenol with a suitable isocyanate.
- Thioether formation : Introducing a methylthio group via nucleophilic substitution.
- Final modifications : Adjusting substituents to optimize biological activity.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antibacterial and Antifungal Activity
The compound has also demonstrated antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In addition, antifungal activity has been noted against common pathogens such as Candida albicans.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:
- Inhibition of DNA synthesis : By interfering with topoisomerase enzymes.
- Induction of oxidative stress : Leading to apoptosis in cancer cells.
- Disruption of bacterial cell wall synthesis : Contributing to its antibacterial effects.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)quinazolin-4(3H)-one | Structure | Antibacterial, anticancer |
| 6-Methylquinazolin-4(3H)-one | Structure | Antimicrobial |
| 2-(4-Isopropoxyphenyl)quinazolin-4(3H)-one | Structure | Anticancer |
This table illustrates how variations in substituents can significantly affect biological activity and selectivity towards targets.
Case Studies
- Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound induced apoptosis in breast cancer cells through mitochondrial pathways.
- Case Study on Antibacterial Effects :
- Research in Antimicrobial Agents and Chemotherapy highlighted that this compound's structural modifications enhanced its efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Target Compound vs. Analogous Derivatives
Key Observations:
- The oxazole-quinazolinone core in the target compound contrasts with thiazole-triazole () and benzamide-thiazole () systems, which may alter binding affinity to biological targets.
- Planarity differences: The thiazole-triazole analogs in exhibit partial non-planarity due to perpendicular fluorophenyl groups, whereas the target’s fused oxazole-quinazolinone system is expected to be more rigid and planar .
Pharmacological Properties
- Solubility : The target’s isopropyl and isopropoxy groups may lower aqueous solubility compared to polar derivatives (e.g., methoxy in ) but improve lipid bilayer penetration .
- Metabolic Stability : Bulky substituents (e.g., isopropoxyphenyl) may resist cytochrome P450 oxidation better than smaller groups (e.g., fluoro in ) .
Q & A
Q. What synthetic strategies are effective for introducing the thioether moiety in quinazolinone derivatives?
The thioether linkage can be synthesized via nucleophilic substitution or catalytic methods. For example, catalytic conditions using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C efficiently promote thioether formation between mercaptans and alkyl halides. Reaction progress is monitored via TLC, followed by ice-water quenching and recrystallization for purification .
Q. How can spectroscopic techniques confirm the structure of this compound?
- IR Spectroscopy : Identify characteristic peaks for thioether (C-S stretch, ~600–700 cm⁻¹), oxazole (C=N stretch, ~1600 cm⁻¹), and quinazolinone (C=O stretch, ~1680–1720 cm⁻¹).
- NMR : Use H NMR to resolve methyl groups (isopropyl: δ 1.2–1.5 ppm), oxazole protons (δ 7.0–8.5 ppm), and quinazolinone aromatic protons (δ 6.5–8.0 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and heterocyclic carbons .
Q. What purification methods are suitable for isolating this compound post-synthesis?
Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively separates impurities. Recrystallization in aqueous acetic acid or ethanol improves purity, as demonstrated for structurally related thioether-containing heterocycles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, zeolites) to enhance reaction efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with PEG-400, which stabilizes transition states via hydrogen bonding.
- Temperature Gradients : Perform kinetic studies at 50–90°C to identify optimal thermal conditions .
Q. Which computational methods predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately calculates ionization potentials, electron affinities, and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311++G(d,p) are recommended for thermochemical accuracy .
Q. How should in vitro bioactivity assays be designed to evaluate pharmacological potential?
- Dose-Response Curves : Test concentrations (1 nM–100 µM) across cell lines (e.g., cancer, primary cells) with triplicates.
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%).
- Endpoint Assays : Use MTT for viability, fluorescence-based kits for apoptosis (Annexin V), and ELISA for target protein modulation .
Q. How can contradictory bioactivity data across studies be resolved?
- Purity Validation : Reanalyze compound purity via HPLC (>95%) to exclude impurities as confounding factors.
- Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration) across labs.
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Bland-Altman plots) to compare datasets and identify outlier conditions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
